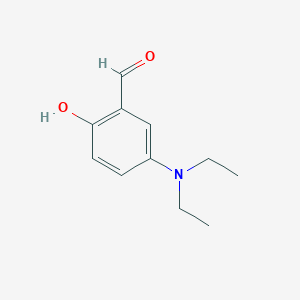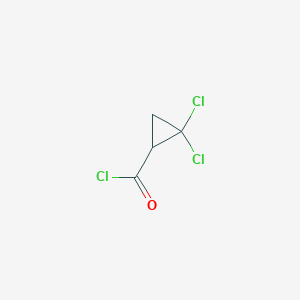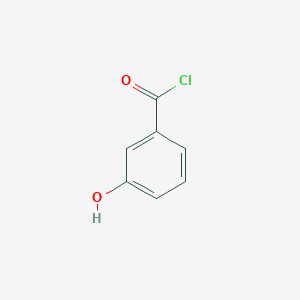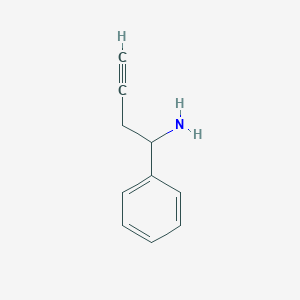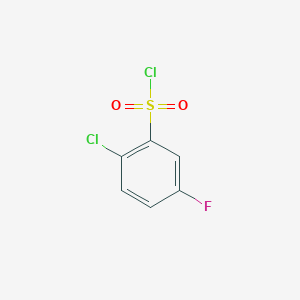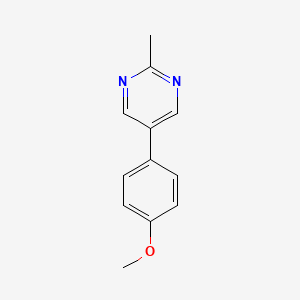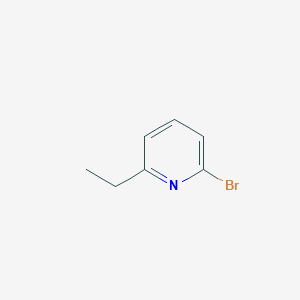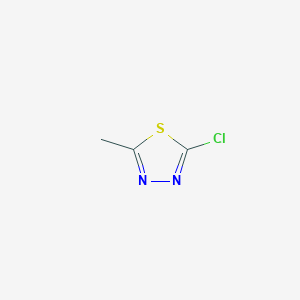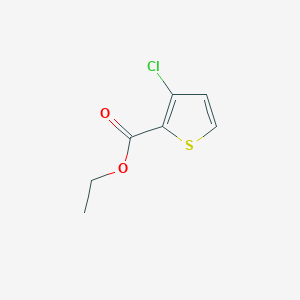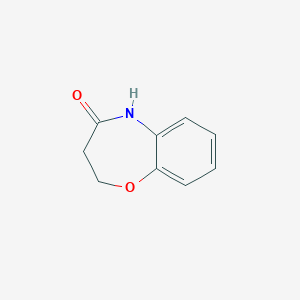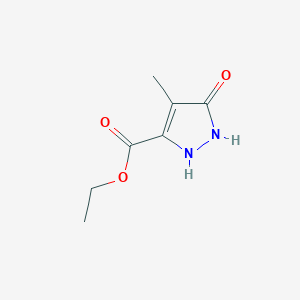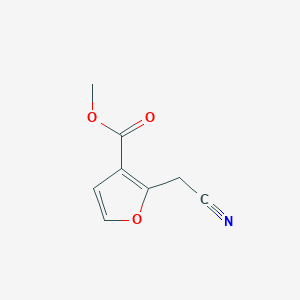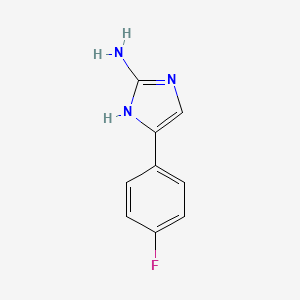![molecular formula C12H26Cl2N4 B1355130 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride CAS No. 1589-04-4](/img/structure/B1355130.png)
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride is a chemical compound with the molecular formula C12H26Cl2N4 . It belongs to the class of spiro compounds and contains two chloride ions. Here are some key details:
- Chemical Formula : C12H26Cl2N4
- Average Mass : 297.268 Da
- Monoisotopic Mass : 296.153442 Da
- ChemSpider ID : 21105728
Molecular Structure Analysis
The molecular structure of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride consists of a spirocyclic arrangement with two nitrogen atoms and two positively charged diazonium centers. The chloride ions are attached to the spiro carbon atoms. The compound’s three-dimensional structure would reveal more insights, but unfortunately, I don’t have access to that data.
Chemical Reactions Analysis
The reactivity of this compound likely involves interactions with other nucleophiles or electrophiles due to its charged nature. However, specific chemical reactions and mechanisms remain unexplored. Further experimental studies are needed to elucidate its behavior in various reaction conditions.
科学的研究の応用
Antineoplastic Properties
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride has been primarily studied for its antineoplastic properties. It has been used in the treatment of various malignant neoplasms. The study of its mechanism of action and metabolism pathways is crucial for understanding its antineoplastic effects and potential conversion products (Pol'shakov et al., 1984).
Antitumor Activity
This compound is a key member of the dispirotripiperazinium compounds group, known for its high antitumor activity. It has led to the discovery of other similar compounds like prospidine and spirobromine, which are extensively used in medical practices for treating tumors (Pol'shakov et al., 1988).
Antiretroviral Activity
A novel derivative of this compound showed significant efficacy against various strains of HIV retroviruses by blocking specific receptors on host cells. This highlights its potential in antiretroviral therapy (Novoselova et al., 2017).
Chemical and Biological Properties
Research on its derivatives has led to the creation of antitumor drugs like prospidin and spirobromin, noted for their low toxicity and minimal impact on hemopoietic functions. This research extends to exploring its structural analogs for new antitumor drugs (Safonova et al., 2002).
Interaction with Nucleic Acids
This compound's interaction with nucleic acid components is significant in understanding its role in cancer chemotherapy. Derivatives like prospidine and spirobromine have been particularly studied for their interactions with nucleic acids, shedding light on their mechanism of action against cancer (Pol'shakov et al., 2004).
Synthesis and Antiviral Activity
The synthesis of bisquaternary salts of this compound and their comparative biological study against herpes viruses indicates its potential in developing antiviral therapies (Levkovskaya et al., 1989).
Study on Mammalian Cell Growth
Investigations into the effects of prospidine on cell viability, growth, and colony formation in mammalian cell lines have been conducted. This research is crucial for understanding its potential in cancer treatment and the mechanism of its interaction with cells (Traganos et al., 1980).
Safety And Hazards
As with any chemical compound, safety precautions are crucial. Given its charged nature and potential reactivity, handling 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride should follow standard laboratory safety protocols. Always wear appropriate protective gear and work in a well-ventilated area.
将来の方向性
Future research should focus on:
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Biological Activity : Investigate potential applications, such as antimicrobial or antitumor properties.
- Structural Studies : Obtain crystallographic data to understand its three-dimensional arrangement.
Please note that the information provided here is based on available literature, and further studies are necessary to explore this compound comprehensively.
特性
IUPAC Name |
3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4.2ClH/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16;;/h13-14H,1-12H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFMMSGWQBDVFE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518206 |
Source


|
| Record name | 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride | |
CAS RN |
1589-04-4 |
Source


|
| Record name | 3,6,9,12-Tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


